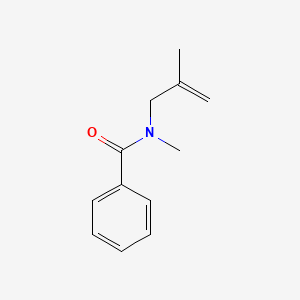
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide is an organic compound with the molecular formula C12H15NO It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a 2-methyl-2-propen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide typically involves the reaction of benzoyl chloride with N-methyl-N-(2-methyl-2-propen-1-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-(2-methyl-2-propen-1-yl)benzoic acid.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: N-methyl-N-(2-methyl-2-propen-1-yl)benzoic acid.
Reduction: N-methyl-N-(2-methyl-2-propen-1-yl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(2-propen-1-yl)benzamide: Similar structure but lacks the methyl group on the propenyl moiety.
N-Methyl-N-(2-methyl-2-propen-1-yl)benzoic acid: An oxidized form of the compound.
N-Methyl-N-(2-methyl-2-propen-1-yl)benzylamine: A reduced form of the compound.
Uniqueness
N-Methyl-N-(2-methyl-2-propen-1-yl)benzamide is unique due to the presence of both a methyl group and a 2-methyl-2-propen-1-yl group on the amide nitrogen. This unique substitution pattern imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
606149-46-6 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-methyl-N-(2-methylprop-2-enyl)benzamide |
InChI |
InChI=1S/C12H15NO/c1-10(2)9-13(3)12(14)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
RWNWIVMZGIIZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
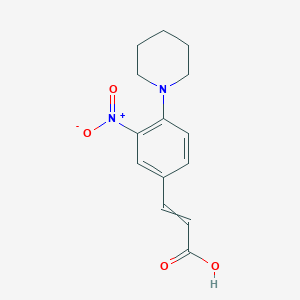
![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)
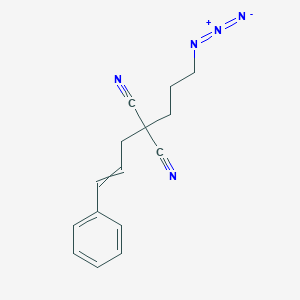
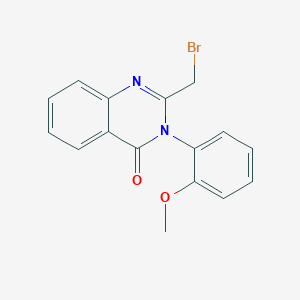
![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
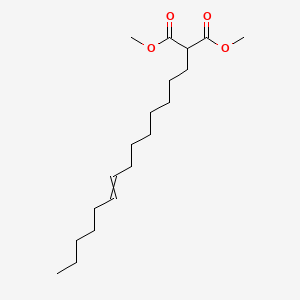
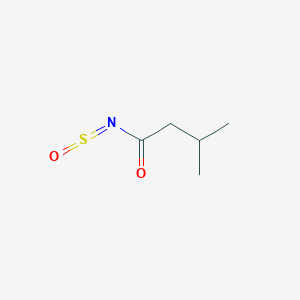
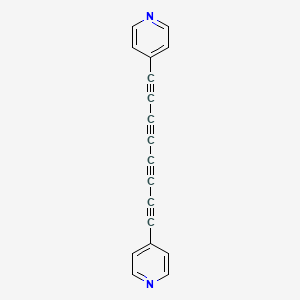
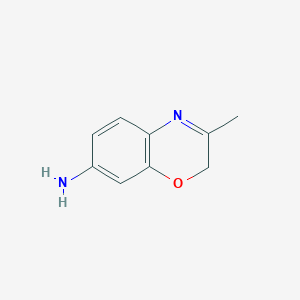
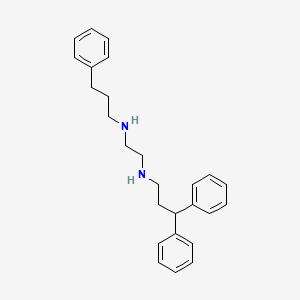
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
